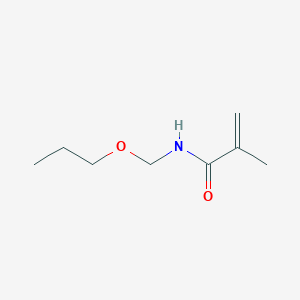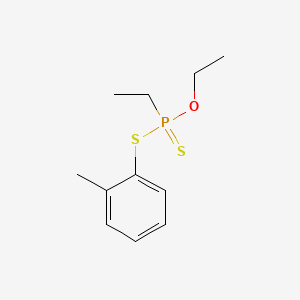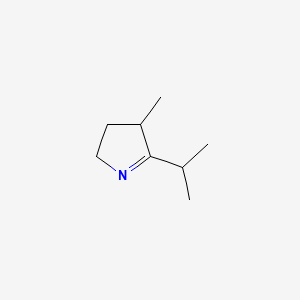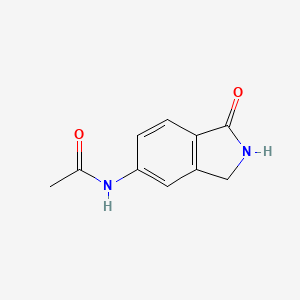
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups in the molecule makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3,4-dihydroxybenzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves the use of palladium-catalyzed carbonylation reactions. For instance, the direct carbonylation of bromoacetonitrile can be used to synthesize 2-cyano-N-acetamide derivatives under mild conditions . This method is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and thiols can react with the cyanoacetamide under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced cyanoacetamide derivatives.
Substitution: Various substituted cyanoacetamides and heterocyclic compounds.
科学的研究の応用
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide has several applications in scientific research:
作用機序
The mechanism of action of 2-Cyano-N-(3,4-dihydroxybenzyl)acetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. The hydroxyl groups on the benzyl ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Cyano-N-acetamide
- 2-Cyano-N-(4-hydroxybenzyl)acetamide
- 2-Cyano-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
2-Cyano-N-(3,4-dihydroxybenzyl)acetamide is unique due to the presence of both hydroxyl groups on the benzyl ring, which can participate in additional hydrogen bonding and redox reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
2-cyano-N-[(3,4-dihydroxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-4-3-10(15)12-6-7-1-2-8(13)9(14)5-7/h1-2,5,13-14H,3,6H2,(H,12,15) |
InChIキー |
OAOUSJOWNNRWSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNC(=O)CC#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)





![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)


